methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate
Description
Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core fused with a thioacetate ester group. The structure includes a 1,1-dioxido moiety, a chlorine substituent at position 7, and a methyl ester at the thioether linkage.
Properties
IUPAC Name |
methyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S2/c1-17-9(14)5-18-10-12-7-3-2-6(11)4-8(7)19(15,16)13-10/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZRFGCDKWYCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate typically involves the reaction of 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Scientific Research Applications
Synthetic Methods
The synthesis of methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate typically involves multi-step reactions that incorporate thiadiazine derivatives. The compound can be synthesized through the reaction of chlorinated benzo[e][1,2,4]thiadiazine with methyl acetate in the presence of suitable catalysts under controlled conditions.
Synthetic Pathway Overview
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Chlorinated thiadiazine + methyl acetate | Reflux in organic solvent |
| 2 | Purification | Crystallization or chromatography | Standard purification techniques |
Pharmacological Applications
The pharmacological potential of this compound has been investigated in several studies highlighting its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. For instance, a study compared the antimicrobial efficacy of synthesized thiadiazine derivatives against Candida species and found promising results .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays on breast cancer cell lines (such as MCF-7) demonstrated that certain thiadiazine derivatives possess cytotoxic effects comparable to conventional chemotherapeutics . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Case Studies
Several case studies have documented the therapeutic potential and efficacy of this compound and its analogs:
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the activity of synthesized thiadiazine derivatives against a panel of pathogens. Results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer treatment, several derivatives were tested for their ability to induce apoptosis in MCF-7 cells. The study concluded that the compounds not only inhibited cell growth but also triggered apoptotic pathways .
Mechanism of Action
The mechanism of action of methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to its ability to activate KATP channels, leading to vasodilation and reduced blood pressure. Its antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Yield (If Available) | Notable Properties |
|---|---|---|---|---|
| Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate | Benzo[e][1,2,4]thiadiazine | 7-Cl, 1,1-dioxido, methyl thioacetate | Not reported | Moderate lipophilicity, EWG effects |
| 3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | 2,1-Benzothiazinone | 3,3-Cl₂, ethyl, 1,1-dioxido | Not reported | High steric hindrance |
| Methyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate (3b) | Nitrobutadienyl | Tetrachloro, nitro, methyl thioacetate | 83% | Strong EWG, electrophilic |
| Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate | Triazole | Morpholinium, pyridinyl, methoxyphenyl | Not reported | High polarity, ionizable |
EWG = Electron-Withdrawing Group
Key Research Findings
- Synthetic Efficiency : Thioacetate ester formation (as in ) is a high-yield step (~80–93%), suggesting the target compound’s synthesis could be optimized similarly .
- Substituent Effects : Chlorine at position 7 (target compound) likely enhances stability and bioactivity compared to oxo or methyl groups in analogues (e.g., ) .
- Chromatographic Behavior: Non-ionic derivatives (e.g., methyl esters) exhibit lower retention in hydrophilic chromatography than ionizable analogues (e.g., morpholinium salts), aiding purification strategies .
Q & A
Q. What is the standard synthesis protocol for methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate?
The synthesis typically involves nucleophilic substitution between a 7-chloro-substituted benzo[e][1,2,4]thiadiazine derivative and a methyl thioacetate precursor. Key steps include:
- Use of a base (e.g., NaH or K₂CO₃) to deprotonate the thiol group and facilitate substitution .
- Reaction under inert atmosphere (N₂/Ar) in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR to verify substitution patterns and functional groups (e.g., sulfone, thioether) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- X-ray crystallography to resolve stereoelectronic effects and confirm solid-state conformation, as demonstrated for analogous benzothiadiazine derivatives .
Q. What analytical methods are recommended for assessing purity?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Thermogravimetric analysis (TGA) to evaluate thermal stability and residual solvent content .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and base strength to identify optimal parameters .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and detect intermediates .
- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity and transition states for competing pathways .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reaction yields or stability)?
- Benchmarking : Compare multiple computational methods (e.g., MP2 vs. DFT) to identify systematic errors .
- Sensitivity analysis : Test the impact of solvent effects and counterion interactions using COSMO-RS or MD simulations .
- Experimental validation : Repeat reactions under rigorously controlled conditions (e.g., moisture-free, precise stoichiometry) .
Q. How can researchers design experiments to study environmental fate and degradation pathways?
- Hydrolytic stability : Incubate the compound in buffered solutions (pH 4–9) and analyze degradation products via LC-MS .
- Photodegradation : Expose to UV light (λ = 300–400 nm) and quantify photoproducts using GC-MS .
- Ecotoxicology : Follow the INCHEMBIOL framework to assess bioaccumulation in model organisms (e.g., Daphnia magna) and soil matrices .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Kinetic studies : Monitor enzyme inhibition (e.g., cyclooxygenase) using fluorescence assays under pseudo-first-order conditions .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .
- Metabolite profiling : Identify phase I/II metabolites in hepatocyte incubations via UPLC-QTOF-MS .
Methodological Guidance for Complex Scenarios
Q. How to address low yields in large-scale synthesis?
- Scale-up adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .
- Crystallization engineering : Optimize solvent-antisolvent ratios using Pareto front analysis to enhance crystal habit and yield .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the chloro substituent or thioacetate group and test bioactivity (e.g., antimicrobial assays) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO) with activity .
Q. How to validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) : Incubate at 37°C in 0.1 M HCl (pH 1.2) and monitor degradation via NMR .
- Plasma stability assays : Incubate with human plasma and quantify intact compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
